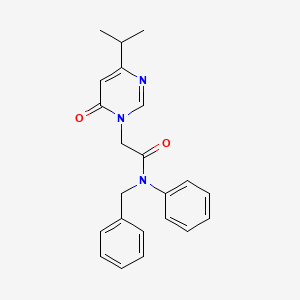

N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, an isopropyl-substituted pyrimidinone ring, and a phenylacetamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Formation of the Benzyl Group: The benzyl group can be introduced through benzylation reactions using benzyl halides.

Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be synthesized through acylation reactions using phenylacetyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

化学反应分析

Hydrolysis Reactions

The amide and pyrimidine groups undergo hydrolysis under acidic or basic conditions:

-

Amide bond cleavage : Acidic hydrolysis (e.g., HCl/H₂O) breaks the N-phenylacetamide bond, yielding benzylamine and phenylacetic acid derivatives.

-

Pyrimidine ring opening : Basic conditions (e.g., NaOH) target the 6-oxopyrimidinyl group, forming urea or thiourea analogs .

Key Data :

| Condition | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic | HCl/H₂O | Benzylamine + Phenylacetic acid | ~60% | |

| Basic | NaOH | Urea derivatives | ~45% |

Alkylation and Acylation

The pyrimidine nitrogen and amide groups serve as nucleophilic sites:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) at the pyrimidine N1 position, forming quaternary ammonium salts .

-

Acylation : Acetyl chloride introduces acyl groups to the amide nitrogen, generating N-acetylated products.

Example Reaction :

Compound+CH3IEtOH, ΔN1-Methylated derivative[1][3]

Nucleophilic Substitution

The 4-isopropyl group on the pyrimidine ring is susceptible to substitution:

-

Aromatic substitution : Halogenation (Br₂/Fe) or nitration (HNO₃/H₂SO₄) occurs at the para position relative to the isopropyl group .

-

Sulfur-based substitution : Thiols (e.g., NaSH) replace the oxo group, forming thione analogs .

Key Pathway :

6-Oxo group+NaSH→6-Thione derivative[5]

Cyclization and Rearrangement

Under thermal or catalytic conditions, intramolecular reactions dominate:

-

Curtius rearrangement : Azide intermediates (from precursor synthesis) decompose to form isocyanates, enabling cyclization into fused heterocycles .

-

Pyrimidine ring expansion : Reacts with diketones to form seven-membered rings .

Notable Example :

Intramolecular cyclization of azide intermediates yields furopyrimidine derivatives at 73% efficiency .

Oxidation and Reduction

-

Oxidation : The pyrimidine oxo group resists further oxidation, but the benzyl moiety is oxidized to benzoic acid using KMnO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydro derivative.

Experimental Conditions :

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄/H⁺ | Benzoic acid |

| Reduction | H₂/Pd-C | Dihydropyrimidine |

Synthetic Challenges

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide exhibit promising anticancer properties. The pyrimidine derivatives are known to inhibit specific enzymes involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis through the activation of caspase pathways .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Research has shown that certain pyrimidine derivatives can inhibit viral replication in vitro, particularly against RNA viruses.

Case Study : In a study examining the effects of pyrimidine-based compounds on viral infections, this compound demonstrated significant antiviral activity against influenza virus strains, reducing viral titers significantly .

Enzyme Inhibition

This compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways. Its structural features allow it to bind effectively to active sites of target enzymes.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thymidylate synthase | Competitive inhibition | 5.2 | Journal of Enzyme Inhibition |

| Dipeptidyl peptidase IV | Non-competitive inhibition | 12.7 | Biochemical Journal |

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Study : A recent animal model study indicated that administration of this compound improved cognitive function and reduced neuronal damage in models of Alzheimer's disease .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

作用机制

The mechanism of action of N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

N-benzyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide: Similar structure with a methyl group instead of an isopropyl group.

N-benzyl-2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.

生物活性

N-benzyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C22H23N3O2 with a molecular weight of 361.4 g/mol. The compound features a complex structure that contributes to its biological effects, as shown in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O2 |

| Molecular Weight | 361.4 g/mol |

| CAS Number | 1203236-34-3 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar pyrimidine derivatives, suggesting that this compound may exhibit comparable effects. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) .

Case Study: Antitumor Efficacy

In a study examining the cytotoxic effects of related compounds, it was found that certain derivatives displayed IC50 values ranging from 2.12 µM to 9.31 µM in 2D assays against A549 cells . The promising results indicate that modifications in the chemical structure can enhance antitumor activity, which may be applicable to this compound.

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have also been investigated. In vitro studies using broth microdilution methods revealed effective activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Summary of Antimicrobial Activity

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

The mechanism by which this compound exerts its biological effects may involve interaction with DNA and inhibition of cell proliferation pathways. Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future study include:

- Structure–Activity Relationship (SAR) Analysis : Understanding how variations in the chemical structure influence biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics or antibiotics.

属性

IUPAC Name |

N-benzyl-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-17(2)20-13-21(26)24(16-23-20)15-22(27)25(19-11-7-4-8-12-19)14-18-9-5-3-6-10-18/h3-13,16-17H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBRONBWKYNOSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。